molecular formula C17H21NO2S B5103567 N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide CAS No. 6057-11-0

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide

Cat. No. B5103567
CAS RN: 6057-11-0
M. Wt: 303.4 g/mol
InChI Key: ZAMXAIXSXVAENV-UHFFFAOYSA-N
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Description

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. The drug was first developed in the 1990s by GlaxoSmithKline for the treatment of metabolic and cardiovascular diseases. However, due to its potential performance-enhancing effects, it has gained popularity among athletes and bodybuilders.

Mechanism of Action

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide activates PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, leading to increased energy expenditure and fat loss. It also improves glucose uptake and insulin sensitivity, which may be beneficial for individuals with metabolic disorders. In addition, it has been found to have anti-inflammatory and cardioprotective effects.

Advantages and Limitations for Lab Experiments

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which allows for specific activation of this receptor. It also has a long half-life, which makes it ideal for chronic dosing studies. However, there are some limitations to its use. It has been shown to cause cancer in animal studies, which raises concerns about its safety for human use. In addition, it is a banned substance in sports, which limits its use in athletic performance studies.

Future Directions

There are several future directions for research on N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. It may also have applications in the treatment of cardiovascular diseases and neurodegenerative disorders. Further studies are needed to determine the safety and efficacy of this drug in humans, as well as its potential long-term effects.

Synthesis Methods

The synthesis of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide involves several steps, including the reaction of 2-bromo-5-methylphenol with isopropylmagnesium bromide, followed by the reaction of the resulting compound with 2-(2-chloroethoxy)ethyl chloride. The final step involves the reaction of the intermediate compound with thiophene-2-carboxylic acid chloride to yield N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide.

Scientific Research Applications

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat metabolism in animal models. In addition, it has been found to have cardioprotective effects and may be useful in the treatment of heart failure and other cardiovascular diseases.

properties

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-12(2)14-7-6-13(3)11-15(14)20-9-8-18-17(19)16-5-4-10-21-16/h4-7,10-12H,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMXAIXSXVAENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367419
Record name N-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6057-11-0
Record name N-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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